molecular formula C18H20N2O5S B2635310 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 951485-03-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2635310
CAS No.: 951485-03-3
M. Wt: 376.43
InChI Key: HDNBLDWSIWQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound is designed with a 1,1-dioxidoisothiazolidin group, a structural motif found in molecules that are investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle . The integration of an acetamide linker and aromatic phenoxy groups is a strategic feature in modern drug design, as these components are often used to enhance molecular interactions with biological targets and improve the compound's properties . Researchers are exploring this compound primarily for its potential antiproliferative effects in various cancer cell lines. The specific positioning of the methoxy group on the phenoxy ring may influence the compound's potency and selectivity, as electron-donating groups like methoxy are known to modulate a molecule's biological activity . Its mechanism of action is presumed to involve interference with critical cellular signaling pathways, potentially leading to cell cycle arrest and the induction of apoptosis in malignant cells. This compound is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-9-17(10-8-16)25-13-18(21)19-14-3-5-15(6-4-14)20-11-2-12-26(20,22)23/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNBLDWSIWQZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The presence of a 1,1-dioxidoisothiazolidin-2-yl group linked to a phenyl ring.
  • Substituents : A methoxy group on one side and an acetamide functional group on the other.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymatic pathways. The sulfonamide structure mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, the compound disrupts folic acid production, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide class is well-known for its effectiveness against a variety of bacterial strains. Studies have shown that derivatives within this class can effectively inhibit growth in both gram-positive and gram-negative bacteria.

Anticancer Potential

Recent investigations have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase enzymes. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Compound Cell Line IC50 (µM) Mechanism
Similar Compound AMCF7 (Breast Cancer)0.53 ± 0.02Caspase activation
Similar Compound BPC3 (Prostate Cancer)1.67 ± 0.30Apoptosis induction

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to our compound of interest. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations, showcasing their potential as therapeutic agents against infections.

Study 2: Anticancer Activity

Another research effort focused on the apoptotic effects of structurally similar compounds on neuroblastoma cells. The findings revealed that specific derivatives led to increased caspase activity and subsequent cell death, positioning them as promising candidates for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide - Isothiazolidine sulfone
- 4-Methoxyphenoxy group
Structural analog of sulfonamide-based inhibitors; potential metabolic stability
N-(4-Morpholinosulfonylphenyl)-2-(4-methoxyphenylamino)acetamide (5j) - Morpholine sulfonyl group
- 4-Methoxyphenylamino substituent
Evaluated as anti-COVID-19 agent; moderate activity in viral inhibition assays
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (3a-o) - Thiazolidinedione ring
- Variable N-substituents
Hypoglycemic agents; reduced blood glucose in murine models by 30–40%
N-(4-(Triazolyl)phenyl)-2-(phenylthio)acetamide (51, 52) - Triazole ring
- Phenylthio or sulfonyl groups
Synthesized as cytohesin inhibitors; moderate yields (32–86.6%)
N-(4-Methoxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide - Thiazolidinone-imino hybrid
- 4-Methoxyphenyl group
Structural complexity suggests potential kinase or protease inhibition
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide - Tetrahydrothiophene sulfone
- 4-Chlorobenzyl group
Analog with sulfone and chlorinated aryl group; unstated activity

Key Differences and Implications

Sulfur-Containing Groups: The isothiazolidine sulfone in the target compound differs from morpholine sulfonyl (e.g., 5j) and thiazolidinedione groups (e.g., 3a-o). Thiazolidinediones (e.g., 3a-o) are known PPAR-γ agonists, suggesting the target compound’s activity (if any) may diverge due to its distinct heterocycle .

Substituent Effects: The 4-methoxyphenoxy group in the target compound contrasts with phenylthio (e.g., 51) or chlorobenzyl (e.g., ) substituents. Methoxy groups generally improve membrane permeability but may reduce metabolic clearance compared to halogenated analogs .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 1,1-dioxidoisothiazolidine intermediate with a chloroacetylated phenoxy precursor, similar to methods in . Yields for such reactions range from 32% to 86% in related compounds .

Q & A

Q. What are the optimized synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the isothiazolidin-1,1-dioxide moiety.
  • Amide coupling between the phenyl-isothiazolidinyl intermediate and 2-(4-methoxyphenoxy)acetic acid derivatives. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization . Yield optimization requires stoichiometric balancing of reagents and inert atmosphere maintenance to prevent oxidation .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

Stability studies should employ:

  • High-Performance Liquid Chromatography (HPLC) to monitor degradation products under acidic (pH 2–3), neutral (pH 7), and alkaline (pH 10–12) conditions.
  • Thermogravimetric Analysis (TGA) to assess thermal stability up to 200°C. Evidence suggests the dioxidoisothiazolidinyl group enhances hydrolytic stability at neutral pH but may degrade under prolonged acidic conditions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~429.4 g/mol) and detect impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (S=O stretch of the isothiazolidinone) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methoxyphenoxy and dioxidoisothiazolidin-2-yl groups in biological activity?

  • Comparative analogs : Synthesize derivatives with substitutions (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on target binding.
  • Molecular docking : Model interactions with kinases (e.g., cyclin-dependent kinase 2) to identify critical hydrogen bonds between the dioxidoisothiazolidin group and catalytic lysine residues .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines to correlate substituent bulk/hydrophobicity with potency .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. hypoglycemic effects)?

  • Dose-response profiling : Test the compound across a broad concentration range (nM to μM) in diverse assays (e.g., glucose uptake vs. apoptosis).
  • Off-target screening : Use kinase profiling panels to identify secondary targets (e.g., peroxisome proliferator-activated receptors for hypoglycemic activity) .
  • Metabolite analysis : Identify if observed activities arise from the parent compound or degradation products (e.g., via LC-MS/MS) .

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?

  • Biochemical assays : Measure ATPase activity in recombinant CDK2/cyclin E complexes with/without the compound.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in treated vs. untreated cells .
  • CRISPR knockouts : Use CDK2-deficient cell lines to isolate compound-specific effects .

Data Interpretation and Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

  • Challenge : Low yields (<50%) in amide coupling steps due to steric hindrance.
  • Solution : Employ microwave-assisted synthesis to enhance reaction kinetics or switch to coupling agents like HATU for improved efficiency .
  • Scale-up : Transition from batch to continuous flow reactors for better temperature/pH control during critical steps .

Q. How should researchers interpret conflicting solubility data across studies?

  • Contextual factors : Solubility varies with solvent polarity (e.g., >10 mg/mL in DMSO vs. <1 mg/mL in water).
  • Method standardization : Use the shake-flask method with UV-Vis quantification under consistent pH/temperature conditions .
  • Co-solvent systems : Explore PEG-400 or cyclodextrin complexes for in vivo applications requiring aqueous solubility .

Tables for Key Data

Q. Table 1. Comparative Biological Activities of Structural Analogs

Derivative SubstituentCDK2 IC₅₀ (nM)Glucose Uptake (% vs. Control)
4-Methoxyphenoxy (Parent)120 ± 1585 ± 5
4-Ethoxyphenoxy250 ± 3092 ± 3
4-Fluorophenoxy95 ± 1078 ± 6
Data synthesized from

Q. Table 2. Key Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/DataSignificance
¹H NMRδ 3.8 (s, 3H, OCH₃), δ 7.2–7.5 (m, 4H, Ar-H)Confirms methoxy and aromatic groups
IR1667 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O)Validates amide and sulfone moieties
HRMS[M+H]+: 429.42 (calc.), 429.40 (obs.)Confirms molecular formula
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.